molecular formula C20H28N2O3 B7359748 1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea

1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea

Cat. No. B7359748
M. Wt: 344.4 g/mol
InChI Key: RMKSTBZHAXVFHV-UHFFFAOYSA-N
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Description

1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea, commonly known as PPU, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPU is a urea derivative that possesses a unique chemical structure, making it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of PPU is not fully understood, but it is believed that PPU exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. PPU has been shown to inhibit the activity of protein kinase B (AKT), a protein that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
PPU has been shown to have several biochemical and physiological effects. In animal models, PPU has been shown to reduce inflammation, inhibit cancer cell growth, and induce apoptosis. PPU has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPU in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and reach its target site. PPU is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using PPU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of PPU. One potential direction is the development of PPU-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of PPU, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of PPU in humans, as most of the studies to date have been conducted in animal models.
Conclusion:
In conclusion, PPU is a promising compound that has potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it a promising candidate for drug development and other scientific research applications. Further studies are needed to fully understand the potential of PPU and its limitations in various scientific research fields.

Synthesis Methods

PPU can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-propen-1-ol with 4-methyl-2-oxazoline to form 2-propen-1-yl 4-methyl-2-oxazoline. This intermediate is then reacted with 2-phenyloxirane to form 1-(2-phenyloxan-4-yl)ethanol. The final step involves the reaction of 1-(2-phenyloxan-4-yl)ethanol with N,N-dimethylformamide dimethyl acetal and urea to form PPU.

Scientific Research Applications

PPU has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of PPU is in the field of cancer research. PPU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PPU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

1-(2-phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-14(2)19-16(8-10-25-19)13-21-20(23)22-17-9-11-24-18(12-17)15-6-4-3-5-7-15/h3-7,16-19H,1,8-13H2,2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSTBZHAXVFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(CCO1)CNC(=O)NC2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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